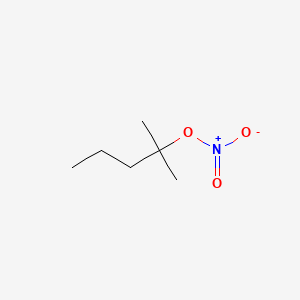

2-methylpentan-2-yl Nitrate

CAS No.: 133764-33-7

Cat. No.: VC18397614

Molecular Formula: C6H13NO3

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 133764-33-7 |

|---|---|

| Molecular Formula | C6H13NO3 |

| Molecular Weight | 147.17 g/mol |

| IUPAC Name | 2-methylpentan-2-yl nitrate |

| Standard InChI | InChI=1S/C6H13NO3/c1-4-5-6(2,3)10-7(8)9/h4-5H2,1-3H3 |

| Standard InChI Key | LFIPHSRTIDHJFT-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(C)(C)O[N+](=O)[O-] |

Introduction

Structural and Nomenclature Considerations

In contrast, pentan-2-yl nitrate (CAS 75240-18-5) features a linear pentane chain with the nitrate group on the second carbon, yielding the formula C₅H₁₁NO₃ and a molecular weight of 133.146 g/mol . These distinctions underscore the importance of precise nomenclature in differentiating structural isomers.

Physicochemical Properties

Boiling and Flash Points

-

3-Methylpentan-2-yl nitrate exhibits a boiling point of 471.1°C at 760 mmHg and a flash point of 270°C . These values suggest high thermal stability, likely due to the branched structure reducing molecular packing and volatility.

-

Comparative data for pentan-2-yl nitrate show similar trends, with a boiling point of 471.1°C and flash point of 270°C .

Molecular Geometry and Stability

The branched structure of 3-methylpentan-2-yl nitrate confers steric hindrance around the nitrate group, potentially enhancing stability against hydrolysis or thermal decomposition. Computational analyses using XLogP3 indicate a partition coefficient of 2.6, reflecting moderate hydrophobicity . Additionally, the rotatable bond count of 3 and hydrogen bond acceptor count of 3 influence its reactivity and solubility .

| Property | 3-Methylpentan-2-yl Nitrate | Pentan-2-yl Nitrate |

|---|---|---|

| Molecular Formula | C₆H₁₃NO₃ | C₅H₁₁NO₃ |

| Molecular Weight (g/mol) | 147.17 | 133.146 |

| Boiling Point (°C) | 471.1 | 471.1 |

| Flash Point (°C) | 270 | 270 |

| XLogP3 | 2.6 | 1.9 |

Synthesis and Industrial Applications

Industrial Relevance

Alkyl nitrates are widely used as fuel additives and plasticizers. The high flash point and thermal stability of 3-methylpentan-2-yl nitrate make it suitable for applications requiring controlled combustion, such as in diesel engines . Additionally, its moderate hydrophobicity enhances compatibility with hydrocarbon-based formulations.

Future Research Directions

-

Synthetic Optimization: Developing scalable methods for 2-methylpentan-2-yl nitrate synthesis.

-

Pharmacokinetic Studies: Evaluating NO release kinetics and bioavailability in vivo.

-

Environmental Impact Assessments: Investigating biodegradation pathways and ecotoxicology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume